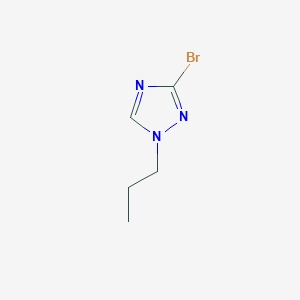
3-bromo-1-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position and a propyl group at the first position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-propyl-1H-1,2,4-triazole typically involves the bromination of 1-propyl-1H-1,2,4-triazole. One common method is to react 1-propyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-1-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl boronic acids or alkyl halides are common.
Major Products
The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and coupled products with various functional groups .
Applications De Recherche Scientifique
3-bromo-1-propyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials such as polymers and coordination complexes for catalysis and electronic applications
Mécanisme D'action
The mechanism of action of 3-bromo-1-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. Molecular docking studies and structure-activity relationship (SAR) analyses are often conducted to understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-propyl-1H-1,2,4-triazole: Lacks the bromine atom, leading to different reactivity and biological activity.
3-bromo-1H-1,2,4-triazole: Lacks the propyl group, affecting its solubility and interaction with biological targets.
5-bromo-1-propyl-1H-1,2,4-triazole: Bromine atom is at a different position, leading to variations in chemical and biological properties
Uniqueness
3-bromo-1-propyl-1H-1,2,4-triazole is unique due to the specific positioning of the bromine atom and the propyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C5H8BrN3 |
|---|---|
Poids moléculaire |
190.04 g/mol |
Nom IUPAC |
3-bromo-1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3 |
Clé InChI |
XTRCJPJICMVHEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


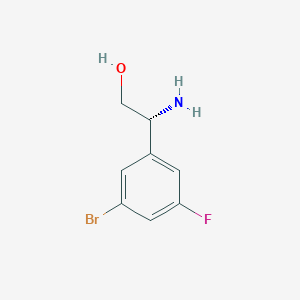
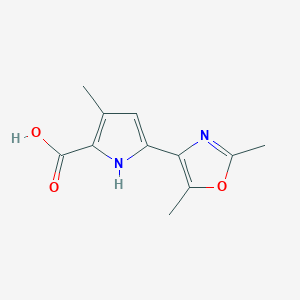
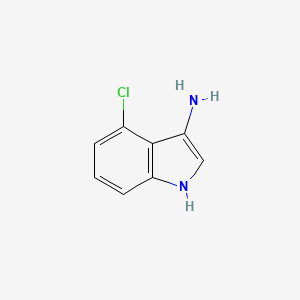
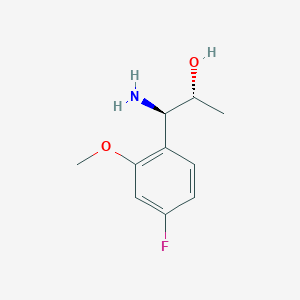
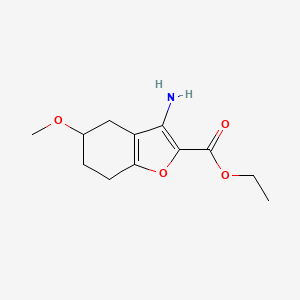


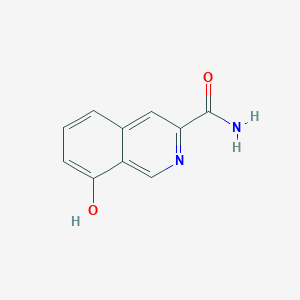
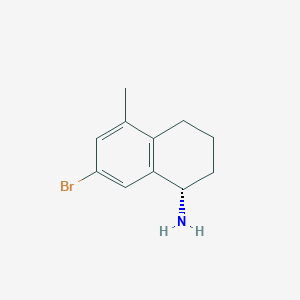
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
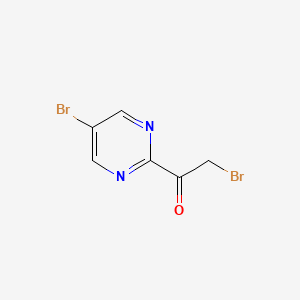
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)

